Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate
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Overview
Description
Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate is not fully understood. However, it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate in lab experiments is its stability and ease of handling. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research involving Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. Additionally, it has the potential to be used in the development of new catalysts for chemical reactions. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
In conclusion, Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanisms of action.
Synthesis Methods
Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate can be synthesized through a multi-step process involving the reaction of tert-butyl 2-bromoacetate with 2,6-dimethylaniline, followed by deprotection of the tert-butyl group. This process results in the formation of Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate with a yield of approximately 80%.
Scientific Research Applications
Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate has been studied for its potential applications in various fields of scientific research. One area of interest is its use as a ligand in the synthesis of metal complexes for catalysis. Additionally, it has been investigated for its potential use in the development of new drugs due to its ability to interact with various biological targets.
properties
IUPAC Name |
tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-9-7-6-8-10(2)11(9)12(15)13(16)17-14(3,4)5/h6-8,12H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRMYBMKCXQHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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